Mc-Dexamethasone

Description

Properties

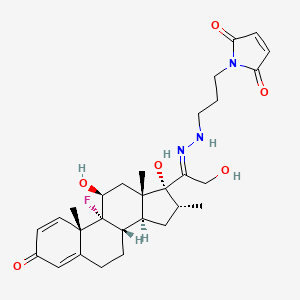

Molecular Formula |

C29H38FN3O6 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

1-[3-[(2E)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22+/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1 |

InChI Key |

XIJUSUBFGKYFLV-ODHRWBNGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N/NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Mc Dexamethasone Conjugates

Strategies for the Chemical Synthesis of Mc-Dexamethasone

The synthesis of this compound is a multi-step process that involves the covalent attachment of a bifunctional maleimidocaproyl linker to the dexamethasone (B1670325) molecule. The design of this process focuses on achieving a stable conjugate with high purity and in a reasonable yield.

Linker Chemistry and Conjugation Reactions (e.g., MC linker)

The core of the this compound conjugate is the maleimidocaproyl (MC) linker. This linker is heterobifunctional, meaning it has two different reactive ends. One end is a maleimide (B117702) group, and the other is a carboxylic acid (or an activated derivative thereof).

The synthesis strategy typically involves two main stages:

Activation and Esterification: The primary hydroxyl group at the C21 position of dexamethasone is the most reactive and sterically accessible site for conjugation. mdpi.com The carboxylic acid end of the maleimidocaproyl linker is first activated to facilitate an esterification reaction with this C21 hydroxyl group. Common activation methods include conversion to an N-hydroxysuccinimide (NHS) ester or using carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com This reaction forms a stable ester bond, linking the caproyl chain to the dexamethasone core.

Thiol-Maleimide Conjugation (Michael Addition): The resulting molecule, this compound, now possesses a reactive maleimide group at the terminus of the linker. This group is specifically designed to react with thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies or other protein carriers. nih.gov The reaction is a Michael addition, where the thiol attacks one of the double-bonded carbons of the maleimide ring, forming a stable, covalent thioether bond. d-nb.infonih.gov This non-cleavable linkage ensures that the dexamethasone payload remains attached to its carrier until the entire conjugate is degraded within the target cell. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound and its subsequent conjugation to carriers requires careful optimization of several reaction parameters.

Esterification Step: For the initial attachment of the linker to dexamethasone, key variables include the choice of solvent (typically aprotic solvents like acetone (B3395972) or dimethylformamide), temperature, and the molar ratios of the reactants. mdpi.comuu.nl For instance, in similar esterification reactions, a molar excess of the linker and coupling agents is often used to drive the reaction to completion. The reaction is typically carried out at room temperature for several hours to days. mdpi.commdpi.com Purification is commonly achieved through recrystallization or column chromatography to isolate the desired product with high purity. mdpi.com

Maleimide-Thiol Conjugation Step: The efficiency of conjugating the this compound to a thiol-containing carrier is highly dependent on the reaction conditions.

pH: The reaction is most efficient at a pH between 6.5 and 7.5. Below this range, the thiol is less nucleophilic, and above it, the maleimide ring can undergo hydrolysis or react with amines. researchgate.net

Molar Ratio: The optimal molar ratio of maleimide to thiol groups is crucial. Studies on nanoparticle conjugation have shown that a maleimide-to-thiol molar ratio of 2:1 to 5:1 can lead to high conjugation efficiency, often reaching over 80% in as little as 30 minutes. uu.nlnih.gov

Temperature and Time: The reaction is typically fast and can be carried out at room temperature or 4°C. uu.nl Reaction times can range from 30 minutes to a few hours to ensure maximum conjugation. nih.gov

Stability: The stability of the maleimide group is a consideration; storage of maleimide-functionalized compounds at lower temperatures (e.g., 4°C) is recommended to prevent degradation prior to conjugation. uu.nl

Synthesis of Related Dexamethasone Analogues and Conjugates for Comparative Studies

To understand the role of the linker and the conjugation strategy, various other dexamethasone conjugates have been synthesized for comparative purposes. These analogues often employ different linkers or are attached to different types of carriers.

Succinyl Linker Conjugates: A common strategy involves first reacting dexamethasone with succinic anhydride (B1165640) to form dexamethasone-21-hemisuccinate (SucDEX). mdpi.commdpi.com This introduces a terminal carboxyl group, which can then be conjugated to amine groups on carriers like chitosan (B1678972) or polypeptides using carbodiimide chemistry (EDC/NHS). mdpi.comresearchgate.netresearchgate.net This approach creates an ester bond at the dexamethasone end and an amide bond at the carrier end.

Hyaluronic Acid (HA) Conjugates: Dexamethasone has been directly conjugated to the carboxyl groups of hyaluronic acid without a linker via Steglich esterification (DCC/DMAP). mdpi.com It has also been attached to HA using succinyl linkers. nih.gov These conjugates are often designed for pH-responsive drug release and targeting inflammatory sites where CD44 receptors (which bind HA) are overexpressed.

Polymer Conjugates: Dexamethasone has been conjugated to various polymers, such as poly(hydroxypropyl)methacrylamide (HPMA) and polyethylene (B3416737) glycol (PEG), using different chemistries, including reversible addition-fragmentation chain-transfer (RAFT) polymerization and click reactions. nih.gov These conjugates are studied for their ability to alter the pharmacokinetics of dexamethasone and provide sustained release. nih.gov

Table 1: Comparison of Dexamethasone Conjugation Strategies

| Conjugate Type | Linker | Carrier Example | Conjugation Chemistry | Key Feature |

|---|---|---|---|---|

| This compound | Maleimidocaproyl (MC) | Antibodies (via Cysteine) | Michael Addition | Non-cleavable thioether bond for ADC stability. |

| SucCS-DEX | Succinyl | Chitosan | Carbodiimide (EDC/NHS) | Biodegradable carrier, amide bond formation. mdpi.com |

| HA-DEX | None (Direct) or Succinyl | Hyaluronic Acid | Steglich Esterification or Carbodiimide | Biocompatible, potential for active targeting. nih.govmdpi.com |

| HPMA-DEX | Hydrazone | HPMA Polymer | RAFT Polymerization | pH-sensitive release profile. nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound

Confirming the successful synthesis and purity of this compound requires sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for unambiguous structural confirmation and molecular formula determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Confirmation

¹H NMR spectroscopy is a powerful technique used to verify the covalent attachment of the MC linker to the dexamethasone molecule. By comparing the spectrum of the conjugate to that of the starting materials, specific changes in chemical shifts and the appearance of new signals confirm the reaction's success.

Dexamethasone Core Protons: The spectrum of pure dexamethasone shows characteristic signals, including olefinic protons (e.g., ~6.0-7.3 ppm) and the protons of the steroid backbone. chemicalbook.com Of particular importance are the signals for the methylene (B1212753) protons at the C21 position (CH₂-21). In studies of dexamethasone succinylation, these protons, which appear around 4.08 and 4.50 ppm in the parent drug, experience a significant downfield shift to ~4.81 and 5.06 ppm upon esterification. mdpi.com A similar downfield shift is expected for this compound, providing direct evidence of conjugation at the C21 hydroxyl group.

MC Linker Protons: The ¹H NMR spectrum of this compound would also exhibit new signals corresponding to the maleimidocaproyl linker. These would include:

A singlet at approximately 6.7-7.0 ppm, integrating to two protons, which is characteristic of the two equivalent protons on the maleimide ring.

A series of multiplets in the aliphatic region (typically ~1.2-3.5 ppm) corresponding to the methylene protons of the six-carbon caproyl chain.

The integration of these signals allows for the determination of the ratio of the linker to the dexamethasone molecule, further confirming the structure of the 1:1 conjugate.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

HRMS provides an exact mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound with high accuracy. Tandem mass spectrometry (MS/MS) is then used to analyze the fragmentation pattern, offering further structural proof.

Molecular Formula and Exact Mass: The molecular formula of dexamethasone is C₂₂H₂₉FO₅, with a monoisotopic mass of 392.2002 g/mol . The maleimidocaproyl linker adds a C₁₀H₁₀N₂O₂ moiety (after forming the ester and assuming attachment to a thiol). The complete this compound molecule (Dexamethasone-ester-caproyl-maleimide) has a molecular formula of C₃₂H₄₁FN₂O₈. HRMS analysis would be expected to detect the protonated molecular ion [M+H]⁺ at a precise m/z value corresponding to this formula.

Fragment Analysis: The fragmentation pattern of this compound in MS/MS analysis would be compared to that of dexamethasone.

The protonated molecular ion of dexamethasone ([M+H]⁺) is observed at m/z 393.21. nih.gov A major fragment is typically seen at m/z 373.2, corresponding to the loss of a hydrofluoric acid (HF) molecule. nih.gov Further fragmentation can involve losses of water (H₂O). nih.govresearchgate.net

For this compound, the fragmentation could occur at the ester linkage between dexamethasone and the linker, potentially regenerating a dexamethasone-like fragment ion. Alternatively, fragmentation of the dexamethasone core could occur while the linker remains attached, leading to a series of fragment ions with masses shifted by the mass of the MC linker. The observation of these specific fragments provides definitive evidence of the conjugate's structure.

Infrared (IR) Spectroscopy for Functional Group Analysis of the Conjugate

Infrared (IR) spectroscopy is a crucial analytical technique for the qualitative analysis of this compound conjugates, confirming the presence of key functional groups and successful conjugation. By analyzing the absorption of infrared radiation by the molecule, a unique spectral fingerprint is obtained.

In the analysis of a Dexamethasone conjugate, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the parent Dexamethasone molecule, as well as new bands indicative of the conjugated moiety and the linkage between the two.

Key characteristic absorption bands for Dexamethasone include:

-C=O stretching vibrations: Typically observed around 1706 cm⁻¹, 1660 cm⁻¹, and 1616 cm⁻¹, corresponding to the C3-cyclic and C20 carbonyl groups, and double bonds conjugated with the carbonyl groups. researchgate.net

O-H stretching vibrations: A broad band is usually present in the region of 3400-3500 cm⁻¹, indicative of the hydroxyl groups. researchgate.net

C-F stretching vibrations: A distinct absorption band around 1270 cm⁻¹ is characteristic of the carbon-fluorine bond in Dexamethasone. researchgate.net

The formation of a this compound conjugate via an ester or amide linkage would introduce new characteristic peaks. For instance, the formation of an ester linkage would result in a strong C=O stretching band typically in the range of 1735-1750 cm⁻¹ and C-O stretching bands.

The stability of Dexamethasone in the presence of various excipients has been confirmed using Fourier-transform infrared spectroscopy (FT-IR), indicating no significant incompatibilities. researchgate.netresearchgate.net

Table 1: Characteristic Infrared Absorption Bands for Dexamethasone

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3468 |

| C=O Stretch (C20) | 1706 |

| C=O Stretch (C3) | 1660 |

| C=C Stretch | 1616 |

| C-F Stretch | 1270 |

Chromatographic Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound conjugates and for the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the quantitative analysis of Dexamethasone and its conjugates due to its high sensitivity, selectivity, and reproducibility. edu.krd A typical HPLC method for Dexamethasone analysis involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. edu.krdscielo.brscielo.br Detection is commonly performed using a UV detector at a wavelength of around 239-240 nm. edu.krdscielo.br

The method can be optimized to separate Dexamethasone from its impurities, degradation products, and other components in a formulation. edu.krd The linearity of the method is typically established over a specific concentration range, ensuring accurate quantification. scielo.brscielo.br For instance, a validated HPLC method for Dexamethasone acetate (B1210297) in microemulsions showed linearity over a concentration range of 2.0-30.0 µg.mL⁻¹. scielo.brscielo.br

Table 2: Example of HPLC Parameters for Dexamethasone Analysis

| Parameter | Condition |

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) |

| Mobile Phase | Methanol:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of Dexamethasone and its metabolites. tue.nlnih.gov However, due to the low volatility of corticosteroids, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. tue.nl Common derivatization methods include the formation of methoxime-trimethylsilyl (MO-TMS) ethers. tue.nl

GC-MS provides detailed information on the metabolism and pharmacokinetics of steroid hormones. tue.nl It has been successfully used to detect Dexamethasone and its metabolites in biological samples like urine. tue.nlnih.gov

Conformational Analysis and Stereochemical Characterization of this compound

The biological activity of Dexamethasone and its conjugates is intrinsically linked to their three-dimensional structure, encompassing both conformational flexibility and stereochemistry.

Dexamethasone is a synthetic glucocorticoid and a stereoisomer of Betamethasone. carewellpharma.innih.gov The key stereochemical difference lies in the orientation of the methyl group at the 16th position of the steroid nucleus. nih.gov In Dexamethasone, this methyl group is in the alpha (α) position, while in Betamethasone, it is in the beta (β) position. nih.gov

The specific stereochemistry of Dexamethasone is crucial for its potent anti-inflammatory activity. Its IUPAC name, (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, precisely defines its stereochemical configuration. nih.gov

The conformational analysis of Dexamethasone reveals that the steroid backbone adopts a relatively rigid structure, which is essential for its interaction with the glucocorticoid receptor. The conjugation of a molecule to Dexamethasone can potentially influence its conformation and, consequently, its biological activity. Therefore, detailed conformational studies of this compound conjugates are important.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the precise stereochemistry and conformational preferences of Dexamethasone and its conjugates. HPLC methods have also been developed for the simultaneous determination of Dexamethasone and Betamethasone by derivatizing the epimers with a homochiral reagent, allowing for their separation on a non-chiral column. nih.gov

Molecular and Cellular Pharmacology of Mc Dexamethasone Conjugates

Glucocorticoid Receptor (GR) Binding and Activation Kinetics by Mc-Dexamethasone

Affinity and Selectivity Profiling in Receptor Binding Assays

No specific binding affinity data (such as Kd or Ki values) for the intact this compound conjugate with the glucocorticoid receptor (GR) has been identified in the available literature. While the parent compound, dexamethasone (B1670325), is known to be a high-affinity GR agonist, the presence of the maleimidocaproyl linker could significantly alter the binding characteristics. Without experimental data from receptor binding assays using the this compound conjugate, its affinity and selectivity profile remains uncharacterized.

Competitive Binding Studies with Endogenous Ligands and Reference Glucocorticoids

Similarly, there is a lack of published competitive binding studies that assess the ability of this compound to displace endogenous ligands like cortisol or other reference glucocorticoids from the GR. Such studies are crucial for understanding the relative binding potency of the conjugate and its potential to interfere with natural hormone signaling.

Intracellular Trafficking and Localization of this compound and its Metabolites in Cellular Models

The intracellular fate of this compound is a critical aspect of its pharmacology that has not been detailed in available research. As part of an ADC, it is presumed to enter the cell via receptor-mediated endocytosis. However, specific studies tracking the trafficking of the conjugate to endosomes and lysosomes, the site of potential linker cleavage, and the subsequent localization of any released dexamethasone or metabolites are not available.

Mechanisms of Cellular Uptake and Efflux of this compound

While the general mechanism of ADC uptake is known, the specific transporters or pathways involved in the uptake and potential efflux of the this compound conjugate or its metabolites have not been documented. Research into whether the conjugate itself is a substrate for membrane transporters, which could affect its intracellular concentration and efficacy, is not present in the public domain.

Signal Transduction Pathway Modulation by this compound

Genomic and Non-Genomic Glucocorticoid Receptor Signaling Cascades

The ultimate pharmacological activity of this compound would depend on the efficient release of dexamethasone, which would then modulate GR signaling pathways. Dexamethasone is known to induce both genomic effects, through the transactivation or transrepression of target genes via glucocorticoid response elements (GREs), and rapid, non-genomic effects. However, no studies were found that specifically measure the effect of administering this compound on these signaling cascades. For instance, data from GRE-reporter assays or assessments of non-genomic pathway activation (e.g., kinase signaling) following treatment with the conjugate are not available. Furthermore, the stability of the maleimidocaproyl linker is a critical and unaddressed factor, as inefficient cleavage would prevent the release of dexamethasone and thus preclude any significant modulation of GR-mediated signal transduction.

Impact on Transcription Factor Activity (e.g., NF-κB, AP-1)

Dexamethasone, upon release from its conjugate, exerts significant control over key transcription factors that regulate inflammatory responses, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The genomic mechanism of dexamethasone involves its binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene expression. nih.gov

The interaction with the NF-κB signaling pathway is a cornerstone of dexamethasone's anti-inflammatory effects. In lymphoblastic cells, dexamethasone has been shown to prevent the activation of NF-κB induced by the pro-inflammatory cytokine interleukin-1beta (IL-1β). nih.gov It achieves this by inducing the synthesis of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov Studies in colon cancer cell lines have further demonstrated that dexamethasone's ability to inhibit cell growth and induce apoptosis is mediated, at least in part, through the GRα and its subsequent decrease in NF-κB p65 activity. nih.gov A conjugate of dexamethasone with monomethyl fumarate (B1241708) (MMF) has also been shown to synergistically inhibit NF-κB in macrophages. nih.gov

Dexamethasone also modulates the activity of AP-1. In human glomerular endothelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), dexamethasone was found to repress the production of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov This effect was not due to inhibition of NF-κB's DNA-binding activity in this context, but rather through the suppression of AP-1's DNA-binding activity. nih.gov This indicates that while both NF-κB and AP-1 are required for the inflammatory response, dexamethasone can selectively target the AP-1 pathway to exert its anti-inflammatory effects. nih.gov

Regulation of Gene Expression Profiles in Response to this compound (e.g., RNA-Seq, qPCR)

The activity of dexamethasone released from conjugates leads to widespread changes in gene expression, a process extensively mapped through technologies like RNA sequencing (RNA-Seq) and quantitative PCR (qPCR). These changes underpin its diverse pharmacological effects. Upon binding to the GR, the complex directly or indirectly regulates the transcription of a host of target genes. nih.gov

RNA-Seq studies in various cell types have provided a global view of the dexamethasone-regulated transcriptome. In mouse hypothalamic embryonic neural stem cells, RNA-Seq analysis identified numerous genes and pathways involved in development that are responsive to dexamethasone. oup.com In the liver, dexamethasone induces vast transcriptional responses, affecting over 30% of the expressed genes. frontiersin.org Functional analysis of these genes revealed that those related to inflammation are highly sensitive, while genes involved in glucose metabolism appear less so. frontiersin.org

In the context of inflammation, studies in murine macrophages have combined proteomics, ChIP-seq, and RNA-seq to understand dexamethasone's mechanism. nih.gov These studies show that the GR recruits the SETD1A/COMPASS complex, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, to specific regulatory elements of genes. This recruitment is essential for the GR-controlled transcription of a subset of macrophage target genes, mediating some of its anti-inflammatory actions. nih.gov In multiple myeloma cells, multi-omics data revealed that only a minority of GR-binding sites are associated with gains in enhancer activity, increased chromatin interaction loops, and subsequent transcriptional activation of genes like TSC22D3 and FKBP5. nih.gov

| Study Focus | Cell/Tissue Type | Key Findings on Gene Regulation | Technique(s) |

| Dexamethasone Transcriptome | Hypothalamic Neural Progenitor/Stem Cells | Identifies numerous dexamethasone-regulated genes and pathways crucial for hypothalamic development. oup.com | RNA-Seq |

| Dose-Dependent Transcriptome Responses | Liver (in vivo) | Affects >30% of expressed genes; inflammatory genes are more sensitive than metabolic genes. frontiersin.org | RNA-Seq |

| Genomic Response in Cancer | Multiple Myeloma Cells | GR binding at pre-established chromatin sites leads to enhancer activation and transcriptional changes in a minority of target genes. nih.gov | RNA-Seq, ChIP-Seq, ATAC-Seq |

| Anti-inflammatory Mechanism | Macrophages | GR recruits the SETD1A/COMPASS complex to regulate subsets of inflammatory genes. nih.gov | RNA-Seq, ChIP-Seq, Proteomics |

Cellular Phenotypic Responses in In Vitro Models

The molecular events triggered by released dexamethasone translate into distinct phenotypic changes at the cellular level, which have been extensively studied in various in vitro models.

Immunomodulatory Effects on Immune Cell Subsets (e.g., Lymphocytes, Macrophages, Dendritic Cells)

Dexamethasone is a potent modulator of the immune system, affecting a wide range of immune cells. nih.gov Its effects are generally immunosuppressive and anti-inflammatory.

Lymphocytes: Dexamethasone treatment can suppress lymphocyte function, including T-cell receptor signaling and cytokine release. nih.gov In studies combining dexamethasone with thalidomide, a significant increase in the splenic CD8+ T cell population was observed in vivo, an effect attributed to dexamethasone. nih.gov Conversely, the splenic CD19+ B cell population decreased significantly with dexamethasone treatment. nih.gov

Macrophages: Macrophages are key targets for the anti-inflammatory action of dexamethasone. Conjugates designed to be taken up by macrophages can deliver dexamethasone to inhibit the production of inflammatory mediators. nih.gov

Dendritic Cells (DCs): Dexamethasone has profound effects on dendritic cells, which are crucial antigen-presenting cells that bridge innate and adaptive immunity. Treatment with dexamethasone can induce a tolerogenic phenotype in DCs. nih.govfrontiersin.org These tolerogenic DCs are characterized by reduced expression of co-stimulatory molecules (like CD80 and CD86), impaired maturation, and a decreased capacity to activate T-cells. nih.govfrontiersin.org Dexamethasone-treated DCs also show enhanced efferocytosis (clearance of apoptotic cells), which contributes to their tolerogenic state. nih.gov

| Immune Cell Subset | Observed Immunomodulatory Effect of Dexamethasone | Reference(s) |

| T-Lymphocytes | Suppresses T-cell receptor signaling and cytokine release; increases splenic CD8+ T-cell population in vivo. | nih.govnih.gov |

| B-Lymphocytes | Decreases splenic CD19+ B-cell population in vivo. | nih.gov |

| Macrophages | Inhibits production of inflammatory mediators. | nih.gov |

| Dendritic Cells | Induces a tolerogenic phenotype with reduced maturation, lower co-stimulatory molecule expression, and decreased ability to activate T-cells. | nih.govfrontiersin.orgresearchgate.net |

Effects on Cell Proliferation, Differentiation, and Apoptosis Pathways

The impact of dexamethasone on cell fate is highly context- and cell-type-dependent, influencing proliferation, differentiation, and apoptosis through various signaling pathways.

In certain cancer cells, dexamethasone exhibits anti-proliferative and pro-apoptotic activity. For example, in glucocorticoid receptor α (GRα)-rich colon cancer cell lines, dexamethasone significantly inhibited cell growth and induced apoptosis. nih.gov This effect was attenuated when GRα was knocked down, indicating a receptor-dependent mechanism. nih.gov

Conversely, in other cell types, dexamethasone can promote proliferation and differentiation. In studies on adult human osteoblasts, dexamethasone at a concentration of 10⁻⁸ mol/L was found to significantly promote the secretion of alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN), markers of osteoblast differentiation and function, without inducing apoptosis. nih.govresearchgate.net Similarly, in immortalized trabecular meshwork cells, dexamethasone treatment was shown to stimulate cell proliferation through a mechanism involving the Ras/MEK/ERK signaling pathway. researchgate.net

Modulation of Cytokine and Chemokine Secretion

A primary mechanism of dexamethasone's anti-inflammatory action is the potent suppression of cytokine and chemokine production from immune cells. This modulation helps to quell the inflammatory cascade.

In whole blood assays, dexamethasone demonstrates a dose-dependent inhibition of lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines IL-6 and TNF-α, as well as the anti-inflammatory cytokine IL-10. nih.gov In critically ill COVID-19 patients, dexamethasone treatment was shown to significantly reduce the inflammatory response, including plasma levels of several cytokines. nih.govmdpi.com

Research in human glomerular endothelial cells has shown that dexamethasone can inhibit the TNF-α-induced expression and release of MCP-1 (also known as CCL2), a key chemokine responsible for recruiting monocytes to sites of inflammation. nih.gov This inhibition is mediated through the suppression of AP-1 activity. nih.gov

| Cytokine/Chemokine | Effect of Dexamethasone | Cell/System Context | Reference(s) |

| IL-6 | Inhibition | LPS-stimulated whole blood | nih.gov |

| TNF-α | Inhibition | LPS-stimulated whole blood | nih.gov |

| IL-10 | Inhibition | LPS-stimulated whole blood | nih.gov |

| MCP-1 (CCL2) | Inhibition | TNF-α-stimulated human glomerular endothelial cells | nih.gov |

| Pro-inflammatory Cytokines (general) | Suppression | Critically ill patients; various in vitro models | nih.govmdpi.com |

Investigation of Linker Cleavage and Dexamethasone Release Mechanisms in Biological Environments

The efficacy of a dexamethasone conjugate is critically dependent on the linker used to attach the drug to the carrier molecule. The linker's stability and cleavage mechanism dictate the rate and location of active dexamethasone release. The 21-hydroxyl group of dexamethasone is the most common site for conjugation as it is not essential for the drug's anti-inflammatory activity. nih.gov

Linkers can be designed to be cleaved by specific triggers present in the target biological environment. Common strategies include:

Hydrolytically Labile Linkers: Simple ester bonds are frequently used and are susceptible to hydrolysis by esterases present in plasma and within cells. nih.govresearchgate.net The release rate can be tuned by modifying the chemical structure around the ester bond.

pH-Sensitive Linkers: Linkers such as hydrazones are designed to be stable at physiological pH (7.4) but cleave rapidly in the acidic environments of endosomes (pH ~6.5) or lysosomes (pH ~5.0). nih.gov This strategy is useful for promoting intracellular drug release following endocytosis of the conjugate.

Redox-Sensitive Linkers: Disulfide bonds can be incorporated as linkers, which are stable in the extracellular environment but are rapidly cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is high. nih.gov

Studies comparing different linkage chemistries for lipid-dexamethasone conjugates found that drug release in murine plasma was faster from an ester-linked conjugate than from a carbonate-linked one. researchgate.net In another delivery system, a biodegradable poly(lactic-co-glycolic acid) (PLGA) implant, the release of dexamethasone was found to follow a triphasic profile, with the release mechanism being dominated by the bulk erosion and breakdown of the polymer matrix itself rather than simple diffusion. nih.gov

| Linker Type | Cleavage Mechanism | Typical Biological Trigger | Reference(s) |

| Ester | Enzymatic/Chemical Hydrolysis | Esterases in plasma and cells | nih.govresearchgate.net |

| Carbonate | Chemical Hydrolysis | Slower hydrolysis compared to esters | researchgate.net |

| Hydrazone | Acid Hydrolysis | Low pH of endosomes/lysosomes | nih.gov |

| Disulfide | Reduction | High intracellular glutathione concentration | nih.gov |

| Polymer Matrix Degradation | Bulk Erosion/Hydrolysis | Aqueous biological environment | nih.gov |

Research Findings on "this compound" Inconclusive

A comprehensive review of available scientific literature and databases did not yield specific information on a chemical compound identified as "this compound." As a result, the generation of a detailed article focusing solely on the molecular and cellular pharmacology of this specific conjugate, as requested, cannot be accurately fulfilled at this time.

Extensive searches were conducted to locate data pertaining to the enzymatic hydrolysis, stability in lysosomal or proteasomal environments, and pH-dependent release characteristics of a compound designated "this compound." These searches, however, did not uncover any peer-reviewed studies, clinical trial data, or other scholarly resources that would allow for a scientifically rigorous discussion of its specific properties as outlined.

While the search did yield general information regarding dexamethasone and various dexamethasone conjugates, this information cannot be responsibly extrapolated to a specific, unidentified conjugate such as "this compound" without introducing inaccuracies. The stability and release kinetics of a drug conjugate are highly dependent on the specific linker chemistry and the nature of the carrier molecule, none of which are defined for "this compound" in the available literature.

Therefore, to adhere to the principles of scientific accuracy and avoid the generation of speculative or unsubstantiated content, the requested article on "this compound" cannot be provided. Further research and clarification on the precise chemical structure and identity of "this compound" would be necessary to proceed with a detailed pharmacological profile.

Preclinical Pharmacological and Mechanistic Investigations of Mc Dexamethasone in in Vivo Models

Pharmacokinetic and Biodistribution Studies of Mc-Dexamethasone in Animal Models

The conjugation of dexamethasone (B1670325) profoundly alters its pharmacokinetic (PK) and biodistribution profile compared to the free drug. Studies in various animal models using dexamethasone-loaded nanoparticles, micelles, and polymer conjugates—which serve as surrogates for understanding this compound—demonstrate significant modifications in how the drug is absorbed, distributed, metabolized, and excreted.

Upon systemic administration, free dexamethasone distributes broadly throughout the body. However, when conjugated or encapsulated, its distribution pattern becomes dictated by the physicochemical properties of the carrier system.

In animal models, these targeted systems exhibit altered biodistribution, leading to preferential accumulation in specific tissues. For instance, studies in mice with dexamethasone acetate-loaded nanostructured lipid carriers (NLCs) showed that over 55% of the administered dose accumulated in the liver within 30 minutes of intravenous administration. Similarly, research on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-dexamethasone conjugates (P-Dex) in rats with adjuvant-induced arthritis (AA) revealed significant accumulation in inflamed joints. In this model, the percentage of the injected dose per gram of ankle synovial tissue reached 1%, confirming the arthrotropic (joint-targeting) nature of the conjugate. High concentrations were also found in the spleen, an organ involved in the systemic inflammatory response.

Furthermore, the molecular weight of the polymer conjugate has been shown to directly influence tissue distribution. In the AA rat model, increasing the molecular weight of the P-Dex conjugate enhanced its accumulation in the arthritic joints. In rabbit models of intraocular drug delivery, fluorescently labeled dexamethasone-chitosan nanoparticles were found to be uniformly distributed in all ocular tissues, with the highest concentrations recorded in the lens and retina. This demonstrates that the carrier system governs the tissue-level absorption and distribution, a key principle behind the design of this compound.

The metabolism of dexamethasone primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4, leading to metabolites like 6-hydroxy-dexamethasone which are then excreted renally. For a conjugate like this compound, the metabolic fate is more complex and depends heavily on the nature of the linker and the carrier.

The maleimidocaproyl linker in this compound is a non-cleavable linker. In the context of an ADC, this means the drug is typically released only after the antibody is internalized by the target cell and degraded within the lysosomal compartment. This intracellular release mechanism is crucial for minimizing premature drug release into systemic circulation.

Studies with other types of linkers provide further insight. For example, dexamethasone conjugated via a pH-sensitive hydrazone bond is designed to be stable at physiological pH (around 7.4) but cleaves in the acidic environment of endosomes or lysosomes (pH 4.0-5.0). In one study, dexamethasone-avidin conjugates with a hydrazone linker showed 80% drug release at pH 4.0 over 150 hours, while remaining largely intact in circulation. Similarly, ester-based linkers are designed to be hydrolyzed by esterases present in target tissues or within cells.

The excretion pathway for such conjugates involves clearance of the entire construct, its metabolites, and the released drug. The large size of polymer- or antibody-based conjugates generally leads to clearance by the reticuloendothelial system (liver and spleen) and slower renal excretion compared to the small molecule drug alone.

A primary goal of conjugation is to enhance the in vivo stability and prolong the systemic exposure of the dexamethasone moiety, thereby creating a sustained therapeutic effect. Preclinical studies consistently show that conjugation significantly alters key pharmacokinetic parameters.

In a rat model, dexamethasone conjugated to a cyclodextrin-based polymer (CDP) exhibited a markedly different PK profile from free dexamethasone phosphate (B84403). The conjugate reached a lower peak concentration (Cmax of 71 ng/mL vs. 224 ng/mL for free drug) at a later time point (Tmax of 6 hours vs. 30 minutes). This blunted, extended-release profile is characteristic of macromolecular drug conjugates.

Similarly, studies with dexamethasone-loaded polysialic acid (PSA) micelles in arthritic rats showed a 4- to 5-fold longer elimination half-life and a 2- to 3-fold higher bioavailability (measured by the area under the curve, or AUC) compared to a commercial dexamethasone injection. The half-life of dexamethasone conjugated to HPMA polymers in rats increased from 13 hours to 31 hours as the molecular weight of the polymer increased. This demonstrates that conjugation not only prolongs circulation but that this effect can be tuned by altering the carrier's properties. This increased stability and prolonged exposure allow the conjugate to accumulate more effectively at the target site.

Targeted Delivery and Accumulation in Specific Cell Populations or Tissues in Animal Models

The hallmark of advanced drug conjugates like this compound is the ability to achieve targeted delivery, concentrating the therapeutic agent at the site of pathology while sparing healthy tissues. This is accomplished by attaching the drug conjugate to a targeting ligand, such as an antibody or peptide, that recognizes a specific marker on the target cells.

In vivo studies in animal models have successfully demonstrated this principle:

Inflamed Endothelium: In mouse models of endotoxemia (sepsis), liposomes loaded with dexamethasone and decorated with antibodies against Vascular Cell Adhesion Molecule-1 (VCAM-1)—a protein expressed on inflamed endothelial cells—specifically localized to the microvasculature of inflamed organs like the kidney and liver. Another study used nanobodies targeting Ly6C/G, markers for neutrophils and other myeloid cells, to deliver dexamethasone to inflamed lung tissue in influenza-infected mice, effectively preventing weight loss where the free drug failed.

Inflamed Joints: In rat models of adjuvant-induced arthritis, liposomes modified with an albumin-binding peptide showed enhanced accumulation and persistence at inflamed joints. This strategy leverages the natural accumulation of albumin at inflammatory sites. Other approaches have used liposomes decorated with sialic acid or folic acid to target activated macrophages in arthritic joints, leading to superior anti-inflammatory effects compared to non-targeted liposomes.

Tumor Tissue: In mice bearing B16F10 melanoma, dexamethasone-loaded polymeric micelles showed higher accumulation at the tumor site compared to liposomes, likely due to their prolonged circulation time.

These studies collectively show that by conjugating dexamethasone to a targeting system, it is possible to significantly increase its concentration at the desired site of action, whether it be inflamed vasculature, arthritic joints, or tumors.

Mechanistic Efficacy Studies in Established Animal Models of Disease

Mechanistic studies in animal models confirm that the therapeutic benefits of conjugated dexamethasone are derived from its potent anti-inflammatory actions, which are amplified at the local site of disease due to targeted delivery.

Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn suppresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the reduced expression of numerous inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2), and cell adhesion molecules.

Studies using dexamethasone conjugates in animal models of inflammatory disease have validated these mechanisms at the tissue level:

In Rheumatoid Arthritis Models: In rats with adjuvant-induced arthritis, treatment with dexamethasone-loaded liposomes targeted to inflamed joints resulted in a significant reduction in the local levels of pro-inflammatory cytokines TNF-α and IL-1β. Similarly, folate receptor-targeted micelles loaded with dexamethasone suppressed TNF-α and IL-6 in arthritic mice. This localized suppression of key inflammatory drivers leads to reduced joint swelling and protection from cartilage destruction.

In Sepsis and Lung Inflammation Models: In a mouse model of endotoxemia, dexamethasone-loaded nanoparticles targeted to the inflamed pulmonary vasculature via anti-ICAM-1 antibodies effectively blocked the LPS-induced overexpression of ICAM-1 and VCAM-1. In a separate study, dexamethasone delivered to macrophages via an anti-CD163 antibody-drug conjugate showed a 50-fold higher anti-inflammatory activity in suppressing TNF-α secretion compared to the unconjugated drug.

In Ocular Inflammation Models: In rabbit eyes, dexamethasone conjugates demonstrated superior anti-inflammatory efficacy compared to free dexamethasone, with treated eyes showing minimal inflammatory exudate while control groups exhibited a severe inflammatory cell response.

These findings confirm that by concentrating the potent anti-inflammatory action of the dexamethasone moiety at the site of disease, conjugates like this compound can achieve enhanced therapeutic outcomes. The targeted delivery allows for effective suppression of local inflammatory cascades, validating the mechanistic premise of this therapeutic strategy.

Immunosuppressive Effects in Autoimmune Disease Models

There is a lack of specific preclinical in-vivo data detailing the immunosuppressive effects of this compound in models of autoimmune diseases. While unconjugated dexamethasone is a potent glucocorticoid with well-documented anti-inflammatory and immunosuppressive properties used in conditions like rheumatoid arthritis, specific studies on the this compound conjugate in this context are not readily found. benchchem.comnih.gov Theoretical advantages of a targeted delivery approach with an ADC carrying this compound would include concentrating the immunosuppressive effect within specific immune cell populations, though in-vivo evidence is needed to substantiate this.

Exploration of Antiproliferative Mechanisms in Oncology Models

The primary rationale for developing an this compound conjugate is for targeted application in oncology. benchchem.com Dexamethasone itself is used in oncology, often as an adjuvant in chemotherapy regimens for hematological malignancies to mitigate side effects and for its direct oncolytic effects in certain cancers. benchchem.comnih.gov The conjugation to an antibody via the Mc linker is designed to deliver the dexamethasone payload directly to tumor cells. fujifilm.com However, detailed preclinical studies exploring the specific antiproliferative mechanisms of this compound in various in-vivo oncology models, including comparative efficacy data and specific cell-kill dynamics, are not available in the public domain.

Comparative Pharmacodynamic Analysis of this compound Versus Unconjugated Dexamethasone in Preclinical Models

A critical aspect of evaluating a drug conjugate like this compound would be a direct comparative pharmacodynamic analysis against unconjugated dexamethasone in preclinical models. Such studies would aim to demonstrate enhanced targeted activity and reduced systemic effects. While it is known that dexamethasone exerts its effects by binding to the glucocorticoid receptor and modulating gene transcription, specific comparative data on the pharmacodynamics of this compound are lacking. benchchem.com Interactive data tables comparing key pharmacodynamic parameters would be contingent on the availability of such research.

Table 1: Illustrative Comparative Pharmacodynamic Parameters (Hypothetical Data)

| Parameter | This compound (ADC) | Unconjugated Dexamethasone |

| Tumor Growth Inhibition | High (Targeted) | Moderate (Systemic) |

| Systemic Corticosteroid Effects | Low | High |

| Biomarker Modulation (Tumor) | Significant | Moderate |

| Biomarker Modulation (Systemic) | Minimal | Significant |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific comparative preclinical data for this compound is not publicly available.

Biomarker Identification and Validation for this compound Activity in Animal Tissues

The identification and validation of biomarkers are crucial for assessing the activity of a targeted agent like this compound. For an ADC, this would involve biomarkers related to target antigen expression on tumor cells, as well as downstream markers of dexamethasone activity within the target tissue. For instance, in an oncology setting, one might look for changes in the expression of genes regulated by the glucocorticoid receptor within the tumor tissue following treatment with an this compound ADC. However, specific studies that identify and validate such biomarkers for this compound in animal tissues have not been published.

Advanced Analytical and Bioanalytical Methodologies for Mc Dexamethasone Quantification and Characterization

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Mc-Dexamethasone and its Metabolites in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of this compound and its metabolites. nih.gov This powerful hyphenated technique offers high specificity, which is essential for differentiating the parent drug from its metabolic products and endogenous substances in complex biological samples like plasma, urine, and tissue homogenates. researchgate.net

The development of a robust LC-MS/MS method involves several critical steps. First, an efficient sample extraction procedure is established, often utilizing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix and minimize interference. researchgate.netnih.gov For instance, methyl-t-butyl ether (MTBE) has been successfully used for LLE from plasma, while Oasis HLB cartridges are effective for SPE. researchgate.netnih.gov

Chromatographic separation is typically achieved using reverse-phase columns (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with a formic acid modifier to improve ionization. researchgate.netnih.gov The separation is optimized to ensure distinct retention times for this compound and its metabolites, as well as an internal standard (e.g., Beclomethasone or a stable isotope-labeled version like Dexamethasone-D4) used for accurate quantification. researchgate.netnih.gov

Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source, provides exceptional selectivity and sensitivity. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. researchgate.net For Dexamethasone (B1670325), a common transition monitored is m/z 393 → 373. researchgate.net

Validation of the developed method is performed according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day), recovery, and stability under various conditions (freeze-thaw, short-term, and long-term storage). researchgate.netnih.govnih.gov Validated methods have demonstrated the ability to quantify Dexamethasone in human plasma over a wide concentration range, for example, from 0.250 to 250 ng/mL or 2 to 600 ng/mL, with high accuracy and precision. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Extraction Method | Liquid-Liquid Extraction with Methyl-t-butyl ether (MTBE) | researchgate.net |

| Chromatographic Column | C18 (50 x 3 mm, 5-µm) | researchgate.net |

| Mobile Phase | Acetonitrile-water-formic acid (35:65:0.1, v/v) | researchgate.net |

| Internal Standard | Beclomethasone | researchgate.net |

| Detection Mode | Tandem MS (MRM) | researchgate.net |

| Ion Transition (Dexamethasone) | m/z 393 → 373 | researchgate.net |

| Linear Range | 0.250 to 250 ng/mL | researchgate.net |

| Mean Recovery | 88-91% | researchgate.net |

| Inter-day Precision (RSD) | ≤5.1% | researchgate.net |

Immunochemical Assays (e.g., ELISA) for Targeted Detection of this compound Conjugates

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the targeted detection and quantification of this compound. neogen.com These assays are based on the specific recognition between an antibody and the target antigen (this compound).

The most common format for small molecules like this compound is the competitive ELISA. assaygenie.comusbio.net In this setup, microtiter plates are pre-coated with a Dexamethasone-protein conjugate (coupling antigen). usbio.netmybiosource.com The sample containing unknown amounts of this compound is added to the wells along with a limited amount of a specific anti-Dexamethasone antibody. assaygenie.com Free this compound in the sample competes with the immobilized antigen for binding to the antibody. mybiosource.com

After an incubation period, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. This secondary antibody binds to the primary antibody that is now captured on the plate. Following the addition of a substrate, a colorimetric reaction occurs. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample; a lower color intensity indicates a higher concentration of the drug in the sample. usbio.net

These ELISA kits are commercially available and have been developed for detecting Dexamethasone in various matrices, including muscle, milk, and feed. assaygenie.comusbio.net They are characterized by their sensitivity and detection limits.

| Parameter | Specification | Reference |

|---|---|---|

| Assay Principle | Competitive ELISA | assaygenie.comusbio.net |

| Sensitivity | 0.1 ppb (ng/mL) | assaygenie.comusbio.net |

| Detection Range | 0.1 - 8.1 ppb | usbio.net |

| Sample Matrices | Muscle, Milk, Feed | assaygenie.comusbio.net |

| Cross-Reactivity (DEX) | 100% | assaygenie.com |

Radioligand Binding Assays for Quantifying Receptor Occupancy in Preclinical Samples

Radioligand binding assays are fundamental tools for characterizing the interaction of this compound with its primary molecular target, the glucocorticoid receptor (GR). uspharmacist.com These assays are used to determine the binding affinity of the drug and to quantify receptor occupancy in preclinical samples, which is crucial for understanding its pharmacodynamics. giffordbioscience.comcellcarta.com

The assay typically involves incubating a biological sample (e.g., cell lysates or tissue homogenates) containing the GR with a radiolabeled form of the ligand, most commonly [3H]dexamethasone. eurofinsdiscovery.comnih.gov In saturation binding experiments, increasing concentrations of the radioligand are added to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of affinity.

In competition binding assays, a fixed concentration of [3H]dexamethasone is co-incubated with varying concentrations of unlabeled this compound. The unlabeled drug competes with the radioligand for binding to the GR. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor. guidetopharmacology.orgnih.gov Research has shown Dexamethasone binds to the human glucocorticoid receptor with high affinity, with reported Ki values in the low nanomolar range. eurofinsdiscovery.comguidetopharmacology.org

Receptor occupancy (RO) assays measure the fraction of target receptors that are bound by a drug in vivo or ex vivo. giffordbioscience.com In an ex vivo approach, an animal is treated with this compound, and tissues are later harvested. The ability of a radiotracer to bind to the receptors in these tissues is then measured; a reduction in radiotracer binding compared to untreated controls indicates receptor occupancy by the drug. giffordbioscience.com These studies are vital for correlating the administered dose with target engagement. cellcarta.com

| Assay Type | Radioligand | Receptor | Measured Parameter | Reported Value | Reference |

|---|---|---|---|---|---|

| Competition Binding | [3H]dexamethasone | Human Glucocorticoid Receptor (GR) | IC50 | 3 nM | eurofinsdiscovery.com |

| Competition Binding | [3H]dexamethasone | Human Glucocorticoid Receptor (GR) | Ki | 1.1 nM | guidetopharmacology.org |

| Transactivation Assay | N/A | Human Glucocorticoid Receptor (hGR) | EC50 | 1.38 nM | nih.gov |

Flow Cytometry and Imaging Techniques for Cellular Uptake and Intracellular Localization Studies

Understanding the cellular pharmacology of this compound involves tracking its entry into cells and its subsequent journey to its site of action. Flow cytometry and advanced imaging techniques are powerful methodologies for these studies.

Flow cytometry can be used to quantify the effects of this compound on cell populations. For example, it can analyze changes in the expression of cell surface markers following drug treatment. One study demonstrated that Dexamethasone induction in macrophages led to a significant increase in the percentage of cells expressing the M2c marker MerTK, as measured by mean fluorescence intensity (MFI) in flow cytometry analysis. jgenomics.com This provides quantitative data on the drug's effect on cellular differentiation at a single-cell level.

High-content imaging and fluorescence microscopy are used to visualize the intracellular localization of this compound and its target. A classic effect of Dexamethasone is its ability to induce the translocation of the glucocorticoid receptor (GR) from the cytoplasm to the nucleus upon binding. researchgate.net High-content screening assays have been developed to quantify this event. In these assays, cells are treated with the compound, and automated microscopy and image analysis software are used to measure the change in fluorescence intensity of a tagged GR in the cytoplasmic and nuclear compartments, providing a direct readout of drug action. researchgate.net

Proteomics and Metabolomics Approaches to Elucidate Downstream Effects of this compound

To understand the global cellular response to this compound, researchers employ "omics" technologies. Proteomics and metabolomics provide a systems-level view of the changes in protein and metabolite landscapes, respectively, following drug exposure.

Proteomics: Mass spectrometry-based proteomics is used to identify and quantify thousands of proteins in a biological sample. In the context of this compound, studies have compared the proteomes of tissues from treated versus control animals. For example, a label-free quantitative proteomic analysis of various rat organs after prolonged Dexamethasone treatment revealed the differential expression of hundreds of proteins in the brain, heart, muscle, liver, and kidney. nih.gov In a traumatic brain injury model, proteomic analysis showed that Dexamethasone treatment led to the upregulation of 31 proteins and the downregulation of 12 proteins, with enrichment in pathways related to mitochondrial dysfunction and synaptogenesis. nih.gov These approaches help to uncover the molecular mechanisms underlying the drug's therapeutic effects and potential side effects. nih.gov

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. LC-MS-based metabolomic profiling has been used to investigate the profound impact of Dexamethasone on metabolism. nih.gov Studies in healthy volunteers and animal models have shown that Dexamethasone administration significantly alters the levels of numerous metabolites, including amino acids, lipids, and carbohydrates. nih.govnih.gov For instance, a single dose of Dexamethasone was found to deregulate 150 out of 214 measured metabolites in human plasma. nih.gov In a rat model, chronic Dexamethasone treatment resulted in significant perturbations in hundreds of metabolites across different organs, highlighting tissue-specific metabolic responses. mdpi.comnih.gov These findings provide a holistic picture of the severe metabolic deregulation induced by the drug and can help identify biomarkers for its effects. nih.govdoaj.org

| Omics Approach | Biological System/Model | Key Findings | Reference |

|---|---|---|---|

| Proteomics | Rat Organs (Brain, Heart, Muscle, Liver, Kidney) | Identified 39 to 230 differentially expressed proteins per organ, affecting pathways like cellular compromise (brain) and amino acid metabolism (heart, liver). | nih.gov |

| Proteomics | Rat Model of Traumatic Brain Injury | 31 proteins upregulated, 12 downregulated; enriched in mitochondrial dysfunction and synaptogenesis signaling pathways. | nih.gov |

| Metabolomics | Healthy Human Volunteers (Plasma) | Significant deregulation of 150 out of 214 metabolites after a single dose. | nih.gov |

| Metabolomics | Rat Organs (Brain, Muscle, Liver, Kidney, Heart) | Perturbation of 105 to 492 metabolites per organ, affecting pathways like protein biosynthesis (brain) and beta-alanine (B559535) metabolism (liver). | mdpi.comnih.gov |

| Metabolomics | Rat Model (Serum) | Perturbations in amino acid metabolism (e.g., six-fold reduction in phenylalanine, lysine (B10760008), arginine) and upregulation of tyrosine and hydroxyproline. | nih.gov |

Computational and Theoretical Chemistry Studies of Mc Dexamethasone

Molecular Docking and Dynamics Simulations of Mc-Dexamethasone with Glucocorticoid Receptors and Other Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological targets at an atomic level.

Glucocorticoid Receptor (GR): The primary target of dexamethasone (B1670325) is the glucocorticoid receptor. Docking studies consistently show that dexamethasone binds within the ligand-binding domain (LBD) of the GR. nih.gov One study reported a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol for dexamethasone with the GR, indicating a strong affinity. nih.gov Key amino acid residues involved in hydrogen bonding with dexamethasone in the GR active site include ASN564, THR739, GLN642, and ARG611. nih.gov

MD simulations, often performed for durations such as 50 ns, are used to assess the stability of the ligand-receptor complex over time. nih.gov These simulations have demonstrated that the dexamethasone-GR complex remains stable, confirming the favorable binding predicted by docking studies. nih.gov

Other Target Proteins: Computational studies have also explored the interaction of dexamethasone with other proteins. For instance, docking studies with the SARS-CoV-2 main protease (Mpro) have been conducted to investigate its potential antiviral activity. nih.gov In one such study, dexamethasone exhibited a docking score of -6.7 with Mpro, forming hydrogen bonds with residues ASN142, GLU166, and CYS44. nih.gov Another target investigated is Interleukin-6 (IL-6), where dexamethasone showed a docking score of -3.6. nih.gov

These studies highlight the utility of molecular modeling in identifying potential on- and off-target interactions of dexamethasone and its conjugates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Conjugate Modifications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

For corticosteroids like dexamethasone, QSAR models have been developed to predict their binding affinity to the glucocorticoid receptor. uni-ruse.bgnih.gov These models utilize various molecular descriptors that quantify different aspects of a molecule's structure.

Molecular Descriptors in Glucocorticoid QSAR: A range of descriptors has been found to be important in modeling the GR binding affinity of steroids:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like atom counts and molecular connectivity indices. hufocw.org

Geometric Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume. hufocw.org Studies have shown that the measurement of ligand surface area can be successfully used to discriminate between strong, moderate, and weak GR binders. uni-ruse.bg

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and HOMO/LUMO energies. hufocw.org

Hybrid Descriptors: These combine different types of information. For example, the electrotopological state indices, which encode structural characteristics in the A and D rings of steroids, have been shown to correlate well with binding affinity. nih.gov

Lipophilicity: Measured as LogP or LogD, this property is also a key determinant of GR binding affinity. nih.gov

QSAR Model Development and Validation: QSAR models are typically built using statistical methods like multiple linear regression or machine learning algorithms. nih.gov For a series of 110 compounds from four different chemical classes, a multidimensional QSAR model for GR binding affinity was developed with a cross-validated r² of 0.702 and a predictive r² of 0.719, indicating good predictive power. nih.gov

Such models are invaluable for rationally designing this compound conjugates with optimized GR binding affinity by predicting how different chemical modifications will impact their activity.

In Silico Prediction of Biopharmaceutical Properties and Metabolic Pathways for Novel Conjugates

In silico tools are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govcomputabio.com This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

ADMET Prediction Software: Several software platforms are available for in silico ADMET prediction, including:

ADMET Predictor®: This software can predict over 175 ADMET-related properties from a molecule's structure, including solubility, permeability, plasma protein binding, and cytochrome P450 (CYP) metabolism. pharmaron.comsimulations-plus.com

SwissADME: A free web tool that evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. rjptonline.org

OSIRIS Property Explorer: Used for predicting toxicity risks, such as mutagenicity, tumorigenicity, and irritant effects. rjptonline.org

Application to Steroidal Conjugates: A study on steroidal chalcone (B49325) derivatives utilized SwissADME and OSIRIS to predict their ADMET profiles. rjptonline.org The results indicated that some of the designed compounds had acceptable bioavailability and complied with Lipinski's rule of five, suggesting they could be viable oral drug candidates. rjptonline.org

Prediction of Metabolic Pathways: The metabolism of dexamethasone has been studied in vitro, revealing that it is primarily metabolized by CYP3A4. ijsdr.org The main metabolic pathways are 6α- and 6β-hydroxylation and side-chain cleavage. ijsdr.org In silico metabolism prediction tools can model the interaction of novel conjugates with metabolic enzymes like CYPs to predict their likely metabolites and metabolic stability. This is crucial for understanding the potential for drug-drug interactions and for identifying any potentially toxic metabolites.

Conformational Analysis and Energy Landscape Mapping of the Conjugate

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them.

Methods for Conformational Analysis: Computational methods are essential for exploring the conformational space of flexible molecules like this compound conjugates.

Molecular Mechanics: This method uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. It is used to perform conformational searches and energy minimizations to identify stable conformers.

Quantum Mechanics: While more computationally expensive, quantum mechanics methods can provide more accurate energies and electronic properties of different conformations.

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can be used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the transitions between different conformational states. researchgate.net

Energy Landscape Mapping: The potential energy surface (PES) of a molecule is a multi-dimensional surface that represents the potential energy as a function of its geometric coordinates. researchgate.net Mapping this landscape helps in understanding the relative stabilities of different conformers and the pathways for conformational change.

A relaxed PES scan is a common technique where one or more geometric parameters (like a dihedral angle) are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained geometry. joaquinbarroso.com This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) along a particular conformational coordinate.

For dexamethasone, solid-state NMR studies have shown that the 'A' ring adopts a 1α,2β-half-chair conformation. nih.gov Computational conformational analysis of a this compound conjugate would start from such experimentally derived information and explore the additional conformational flexibility introduced by the "Mc" moiety. Understanding the preferred conformation of the conjugate is crucial, as it dictates how it will fit into the binding pocket of its target receptor.

Future Research Directions and Unanswered Questions Regarding Mc Dexamethasone Conjugates

Exploration of Alternative Linker Chemistries for Enhanced Control of Release and Targeting

The linker component of Mc-Dexamethasone is critical for its therapeutic efficacy, dictating the stability of the conjugate in circulation and the release of the active drug at the target site. The maleimidocaproyl (Mc) linker is a non-cleavable linker, meaning the release of the drug relies on the degradation of the antibody component. Future research is increasingly focused on developing and evaluating alternative linker chemistries to provide more precise control over drug release and enhance targeting.

One promising area is the development of cleavable linkers that are designed to be stable in the bloodstream but are cleaved by specific triggers within the target microenvironment. These triggers can be physiological, such as changes in pH or redox potential, or enzymatic.

pH-Sensitive Linkers: Inflamed or tumor tissues often exhibit a lower pH than healthy tissues. This has led to the development of acid-cleavable linkers, such as hydrazones, that release the drug in these acidic environments. For instance, a hyaluronic acid-dexamethasone (HA-DEX) conjugate, which is pH-responsive, demonstrated a significantly higher release of dexamethasone (B1670325) at a mildly acidic pH of 5.2 (80-90% release over 35 days) compared to a physiological pH of 7.4 (50-60% release over 35 days).

Enzyme-Cleavable Linkers: The overexpression of certain enzymes in pathological tissues can be exploited for targeted drug release. Peptide linkers that are substrates for proteases like cathepsins, which are abundant in lysosomes of tumor cells, are a common strategy.

Redox-Responsive Linkers: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. Disulfide linkers can be incorporated into conjugates, which are cleaved in the presence of high GSH levels, leading to intracellular drug release. Another approach involves peroxide-cleavable arylboronic acid linkers that release the payload in the presence of reactive oxygen species (ROS), which are often elevated in cancer cells.

The table below summarizes the characteristics of different linker types being explored for dexamethasone conjugates.

| Linker Type | Cleavage Trigger | Advantages | Disadvantages |

| Non-Cleavable (e.g., Mc) | Antibody degradation | High plasma stability, reduced off-target toxicity. | Slower and potentially incomplete drug release. |

| pH-Sensitive (e.g., Hydrazone) | Low pH (e.g., in tumors or inflamed tissue) | Targeted release in acidic microenvironments. | Potential for premature release in other acidic compartments. |

| Enzyme-Cleavable (e.g., Peptide) | Specific enzymes (e.g., Cathepsins) | High specificity for target cells with overexpressed enzymes. | Efficacy depends on consistent enzyme expression levels. |

| Redox-Responsive (e.g., Disulfide) | High glutathione levels or ROS | Targeted intracellular release. | Potential for off-target release in other reducing environments. |

Further research is needed to systematically compare these linker strategies for this compound conjugates to determine the optimal approach for different disease targets.

Investigation of this compound as a Tool for Fundamental Biological Pathway Elucidation

Beyond its therapeutic applications, this compound and similar conjugates can serve as valuable research tools to dissect fundamental biological pathways. By delivering dexamethasone to specific cell types or subcellular compartments, these conjugates can help to elucidate the localized effects of glucocorticoids on signaling cascades.

Dexamethasone is known to exert its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. A study on an E-selectin-directed dexamethasone immunoconjugate demonstrated selective delivery of the drug to activated endothelial cells. Upon internalization, the conjugate released active dexamethasone, leading to the downregulation of the pro-inflammatory gene IL-8. This approach allows for the investigation of the specific role of glucocorticoid signaling in endothelial cells during inflammation, without the confounding systemic effects of free dexamethasone.

Future research could utilize this compound conjugates to:

Map cell-specific glucocorticoid responses: By targeting different immune cell subsets, researchers can investigate how dexamethasone modulates the function of each cell type within a complex inflammatory environment.

Probe non-genomic effects: Dexamethasone is also known to have rapid, non-genomic effects mediated by membrane-bound GRs. Targeted delivery of this compound to the cell surface could help to isolate and study these pathways.

Investigate crosstalk between signaling pathways: The targeted activation of the GR in specific cells can be used to study its interaction with other signaling pathways, such as the NF-κB and MAPK pathways, which are also critical in inflammation.

Development of Novel In Vitro Systems and Organ-on-a-Chip Models for Conjugate Evaluation

Traditional 2D cell culture and animal models often fail to accurately predict the efficacy and toxicity of drug conjugates in humans. There is a growing need for more sophisticated in vitro models that can better recapitulate the complexity of human tissues and organs.

Organ-on-a-chip (OOC) technology has emerged as a promising tool for preclinical drug evaluation. These microfluidic devices contain living human cells in a 3D microenvironment that mimics the architecture and function of human organs. OOCs can be used to study the pharmacokinetics, efficacy, and toxicity of this compound conjugates in a more physiologically relevant context. For example, a "body-on-a-chip" system has been developed that connects engineered tissues from up to ten different organs, allowing for the study of multi-organ interactions and systemic drug effects.

A skin-on-a-chip model has been used to evaluate the anti-inflammatory effects of dexamethasone in a simulated skin infection and injury model. This model demonstrated the

Q & A

Q. How to design longitudinal studies evaluating this compound’s long-term safety?

What frameworks support the development of novel research questions about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.